molecular formula C15H15ClO3S B2356000 (4-Chlorophenyl) 2,4,6-trimethylbenzenesulfonate CAS No. 299968-86-8

(4-Chlorophenyl) 2,4,6-trimethylbenzenesulfonate

Cat. No.: B2356000
CAS No.: 299968-86-8
M. Wt: 310.79
InChI Key: ANLYJBMCORDCSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chlorophenyl) 2,4,6-trimethylbenzenesulfonate is a chemical compound with the molecular formula C15H15ClO3S and a molecular weight of 310.8 g/mol It is known for its unique structure, which includes a chlorinated phenyl group and a trimethylbenzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl) 2,4,6-trimethylbenzenesulfonate typically involves the reaction of 4-chlorophenol with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve larger reactors and more efficient purification techniques such as distillation or large-scale chromatography. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl) 2,4,6-trimethylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide, while oxidation with hydrogen peroxide can produce a sulfone .

Scientific Research Applications

(4-Chlorophenyl) 2,4,6-trimethylbenzenesulfonate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl) 2,4,6-trimethylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromophenyl) 2,4,6-trimethylbenzenesulfonate
  • (4-Methylphenyl) 2,4,6-trimethylbenzenesulfonate
  • (4-Nitrophenyl) 2,4,6-trimethylbenzenesulfonate

Uniqueness

(4-Chlorophenyl) 2,4,6-trimethylbenzenesulfonate is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its electrophilic properties and potentially increase its biological activity compared to similar compounds .

Properties

IUPAC Name

(4-chlorophenyl) 2,4,6-trimethylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO3S/c1-10-8-11(2)15(12(3)9-10)20(17,18)19-14-6-4-13(16)5-7-14/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLYJBMCORDCSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.